A 779

Cardiovascular Pharmacology Receptor Binding Renin-Angiotensin System

A 779 is a highly selective Mas receptor antagonist (IC50 0.3 nM) with negligible AT1/AT2 binding. It is essential for differentiating the ACE2/Ang-(1-7)/Mas axis from other RAS pathways. Its specificity is critical for studies on fibrosis, renal function, and neuroscience, where other antagonists may confound results.

Molecular Formula C39H60N12O11
Molecular Weight 873.0 g/mol
Cat. No. B1664258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA 779
Synonyms7-Ala-angiotensin (1-7)
A 778
A 779
A-778
A-779
A779 peptide
angiotensin (1-7), Ala(7)-
angiotensin (1-7), alanyl(7)-
Asp-Arg-Val-Tyr-Ile-His-Ala
aspartyl--arginyl-valyl-tyrosyl-isoleucyl-histidyl-alanine
Molecular FormulaC39H60N12O11
Molecular Weight873.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(C)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C39H60N12O11/c1-6-20(4)31(37(60)49-28(15-23-17-43-18-45-23)34(57)46-21(5)38(61)62)51-35(58)27(14-22-9-11-24(52)12-10-22)48-36(59)30(19(2)3)50-33(56)26(8-7-13-44-39(41)42)47-32(55)25(40)16-29(53)54/h9-12,17-21,25-28,30-31,52H,6-8,13-16,40H2,1-5H3,(H,43,45)(H,46,57)(H,47,55)(H,48,59)(H,49,60)(H,50,56)(H,51,58)(H,53,54)(H,61,62)(H4,41,42,44)/t20-,21+,25-,26-,27-,28-,30-,31-/m0/s1
InChIKeyGZSZZUXDAPDPOR-NGIFJXEWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

A 779: A Potent and Selective Mas Receptor Antagonist for Renin-Angiotensin System (RAS) Research


A 779 (D-Ala⁷-Angiotensin-(1-7)) is a synthetic peptide analog of the endogenous heptapeptide Angiotensin-(1-7) (Ang-(1-7)). It is a potent and selective antagonist for the G protein-coupled receptor Mas, the primary receptor mediating the biological actions of Ang-(1-7) [1]. This compound exhibits high affinity for the Mas receptor with a reported IC50 of 0.3 nM in radioligand binding assays . Crucially, A 779 demonstrates negligible affinity for the closely related angiotensin type 1 (AT₁) and type 2 (AT₂) receptors at concentrations up to 1 μM, establishing its selectivity for the Mas receptor axis . This pharmacological profile makes A 779 an essential research tool for dissecting the functions of the protective arm of the renin-angiotensin system (RAS), the ACE2/Ang-(1-7)/Mas axis, distinct from the classical ACE/Ang II/AT₁ axis.

Why A 779 Cannot Be Replaced by Other RAS Antagonists or Mas Receptor Ligands


Substituting A 779 with other renin-angiotensin system (RAS) antagonists, such as AT₁ receptor blockers (ARBs) or ACE inhibitors, is scientifically invalid due to its unique target, the Mas receptor, which mediates effects opposite to the AT₁ receptor [1]. Even within the Mas receptor ligand class, functional substitution fails. For example, while A 779 and D-Pro⁷-Ang-(1-7) are both commonly used as Ang-(1-7) antagonists, they exhibit critical differences in receptor pharmacology and tissue-specific activity. Recent evidence indicates that D-Pro⁷-Ang-(1-7) acts as an antagonist at both Mas and MrgD receptors and may also bind to AT₂ receptors, whereas A 779 is a more selective Mas receptor antagonist [2]. Furthermore, in certain vascular beds, A 779 fails to block Ang-(1-7)-mediated vasodilation, a function effectively blocked by D-Pro⁷-Ang-(1-7), providing pharmacological evidence for the existence of distinct Ang-(1-7) receptor subtypes [3]. Therefore, experimental outcomes are highly dependent on the specific antagonist used, and generic substitution can lead to misinterpretation of Mas receptor involvement and the underlying RAS pathways. The following evidence guide details these quantifiable differences to inform proper scientific selection.

Quantitative Evidence Differentiating A 779 from D-Pro⁷-Ang-(1-7) and Other RAS Ligands


A 779 Exhibits High Affinity and Selectivity for the Mas Receptor vs. AT₁ and AT₂ Receptors

A 779 demonstrates high affinity binding to the Mas receptor, a key distinction from antagonists targeting the classical AT₁ or AT₂ receptors. In radioligand binding assays, A 779 has an IC50 of 0.3 nM for the Mas receptor, indicating high potency . Critically, at a concentration 3,333 times higher (1 μM), A 779 shows no significant affinity for either the AT₁ or AT₂ receptor subtypes, demonstrating a high degree of selectivity for the Mas receptor .

Cardiovascular Pharmacology Receptor Binding Renin-Angiotensin System

Functional Divergence: A 779 Fails to Block Ang-(1-7) Vasodilation in Rat Aorta Unlike D-Pro⁷-Ang-(1-7)

In isolated aortic rings from Sprague-Dawley rats, the vasodilator effect of Ang-(1-7) is differentially affected by the two common Mas receptor antagonists. The antagonist D-Pro⁷-Ang-(1-7) (0.1 μM) completely abolished the Ang-(1-7)-induced vasodilation [1]. In contrast, A 779 at concentrations up to 10 μM (a 100-fold higher concentration) had no effect on the Ang-(1-7)-mediated vasodilation [1].

Vascular Biology Receptor Pharmacology Ex Vivo Assay

A 779 Does Not Block Alamandine Effects in the Brain, Unlike D-Pro⁷-Ang-(1-7)

The Mas receptor antagonist A 779 does not block the cardiovascular effects of alamandine, a related peptide, in the brain. In vivo studies microinjecting alamandine into the insular cortex of rats produced a significant pressor response. This effect was completely blocked by pre-treatment with D-Pro⁷-Ang-(1-7), a Mas/MrgD antagonist. In contrast, pre-treatment with A 779 did not significantly alter the cardiovascular effects of alamandine [1].

Neuroscience Cardiovascular Regulation Receptor Pharmacology

Chronic A 779 Infusion Reveals a Role for Endogenous Ang-(1-7) in Renal Sodium Handling

Chronic infusion of A 779 provides insights into the physiological role of endogenous Ang-(1-7) in the kidney. In normotensive rats, chronic A 779 administration produced a significant, dose-dependent increase in urinary sodium excretion (natriuresis) [1]. This effect was not observed with systemic administration of antagonists for the AT₁ or AT₂ receptors (DuP 753 and CGP 42112A, respectively) [2].

Renal Physiology In Vivo Pharmacology Fluid Homeostasis

A 779 Blocks the Protective Anti-Fibrotic Effects of Ang-(1-7) in Lung and Muscle

The anti-fibrotic effects of Ang-(1-7) are mediated through the Mas receptor, as demonstrated by their blockade with A 779. In a rat model of monocrotaline (MCT)-induced pulmonary hypertension and fibrosis, co-administration of A 779 completely abolished the improvements in right ventricular systolic pressure (RVSP), ventricular hypertrophy, and fibrosis induced by overexpression of Ang-(1-7) [1]. Similarly, in a mouse model of muscular dystrophy (mdx mice), infusion of A 779 reversed the beneficial effects of Ang-(1-7), leading to highly deteriorated muscular architecture and increased fibrosis [2].

Fibrosis Lung Disease Muscular Dystrophy

Key Research Applications for A 779 Driven by Its Unique Pharmacological Profile


Differentiating Mas vs. MrgD/AT₂ Receptor Signaling in Cardiovascular and Neural Tissues

As demonstrated by its inability to block alamandine effects in the brain [1] and its divergent activity from D-Pro⁷-Ang-(1-7) in the vasculature [2], A 779 is the preferred tool for selectively inhibiting the classical Mas receptor. Researchers should procure A 779 when the experimental objective is to specifically interrogate the role of the Mas receptor, distinguishing it from the related MrgD receptor or potential AT₂ receptor-mediated effects, which can be confounded by other antagonists like D-Pro⁷-Ang-(1-7).

Validating Mas-Dependent Anti-Fibrotic Mechanisms in Chronic Disease Models

Given the robust evidence that A 779 completely blocks the anti-fibrotic benefits of Ang-(1-7) in models of pulmonary hypertension [3] and muscular dystrophy [4], this compound is critical for researchers studying fibrotic diseases. Procurement of A 779 is essential for studies designed to confirm that a reduction in fibrosis by a test compound or intervention is specifically mediated through the ACE2/Ang-(1-7)/Mas axis, as opposed to off-target effects.

Investigating the Endogenous Role of Ang-(1-7) in Renal Function and Fluid Homeostasis

Unlike AT₁ or AT₂ antagonists, A 779 has unique effects on renal sodium handling [5]. This makes A 779 indispensable for in vivo studies aimed at elucidating the physiological and pathophysiological contributions of the endogenous Ang-(1-7)/Mas axis to kidney function, blood pressure regulation, and electrolyte balance. It allows for the unmasking of Mas receptor functions that are independent of classical RAS pathways.

Exploring Mas Receptor-Mediated Neuroprotection and Neuroinflammation

A 779 has been shown to reverse the beneficial central effects of Ang-(1-7), including the attenuation of stress-induced cardiovascular responses [6] and reduction of oxidative stress and neuronal apoptosis in hypertensive rats [7]. For neuroscience research focusing on the protective arm of the RAS in the brain, A 779 is a required tool for demonstrating that observed neuroprotective or neuromodulatory effects are contingent upon Mas receptor activation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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